(S)-piperazine-2-carbonitrile (dihydrochloride)
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Overview
Description
(S)-piperazine-2-carbonitrile (dihydrochloride) is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-piperazine-2-carbonitrile (dihydrochloride) typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Industrial Production Methods
Industrial production methods for (S)-piperazine-2-carbonitrile (dihydrochloride) often involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-piperazine-2-carbonitrile (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine-2-carboxylic acid derivatives, while reduction can produce various substituted piperazines.
Scientific Research Applications
(S)-piperazine-2-carbonitrile (dihydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating neurological disorders and other diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (S)-piperazine-2-carbonitrile (dihydrochloride) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simple piperazine derivative with similar structural features.
Piperazine-2-carboxylic acid: Another piperazine derivative with a carboxylic acid group instead of a nitrile group.
Piperazine-2-carboxamide: A derivative with a carboxamide group.
Uniqueness
(S)-piperazine-2-carbonitrile (dihydrochloride) is unique due to the presence of the nitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and drug development .
Properties
Molecular Formula |
C5H11Cl2N3 |
---|---|
Molecular Weight |
184.06 g/mol |
IUPAC Name |
(2S)-piperazine-2-carbonitrile;dihydrochloride |
InChI |
InChI=1S/C5H9N3.2ClH/c6-3-5-4-7-1-2-8-5;;/h5,7-8H,1-2,4H2;2*1H/t5-;;/m1../s1 |
InChI Key |
BYUCWQZNBFCREC-ZJIMSODOSA-N |
Isomeric SMILES |
C1CN[C@@H](CN1)C#N.Cl.Cl |
Canonical SMILES |
C1CNC(CN1)C#N.Cl.Cl |
Origin of Product |
United States |
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